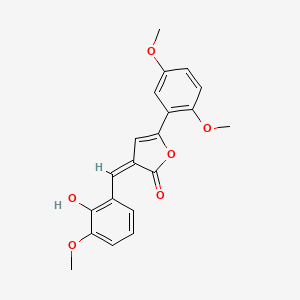
5-(2,5-dimethoxyphenyl)-3-(2-hydroxy-3-methoxybenzylidene)-2(3H)-furanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,5-dimethoxyphenyl)-3-(2-hydroxy-3-methoxybenzylidene)-2(3H)-furanone, also known as DMHF, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. DMHF belongs to the family of furanones, which are organic compounds that contain a furan ring.
Mechanism of Action
The mechanism of action of 5-(2,5-dimethoxyphenyl)-3-(2-hydroxy-3-methoxybenzylidene)-2(3H)-furanone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in inflammation, cancer, and bacterial growth. 5-(2,5-dimethoxyphenyl)-3-(2-hydroxy-3-methoxybenzylidene)-2(3H)-furanone has been shown to inhibit the activity of cyclooxygenase enzymes, which are involved in the production of pro-inflammatory molecules. It has also been found to inhibit the growth of various cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
5-(2,5-dimethoxyphenyl)-3-(2-hydroxy-3-methoxybenzylidene)-2(3H)-furanone has been found to modulate various biochemical and physiological processes in the body. It has been shown to reduce the levels of pro-inflammatory molecules such as interleukin-6 and tumor necrosis factor-alpha. 5-(2,5-dimethoxyphenyl)-3-(2-hydroxy-3-methoxybenzylidene)-2(3H)-furanone has also been found to inhibit the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli. In addition, 5-(2,5-dimethoxyphenyl)-3-(2-hydroxy-3-methoxybenzylidene)-2(3H)-furanone has been shown to reduce the levels of amyloid beta peptides in the brain, which are believed to play a key role in the pathogenesis of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
5-(2,5-dimethoxyphenyl)-3-(2-hydroxy-3-methoxybenzylidene)-2(3H)-furanone has several advantages for lab experiments, including its synthetic accessibility and its ability to modulate various biochemical and physiological processes. However, 5-(2,5-dimethoxyphenyl)-3-(2-hydroxy-3-methoxybenzylidene)-2(3H)-furanone also has some limitations, such as its low solubility in aqueous solutions, which can limit its bioavailability and efficacy.
Future Directions
There are several future directions for the scientific research of 5-(2,5-dimethoxyphenyl)-3-(2-hydroxy-3-methoxybenzylidene)-2(3H)-furanone. One potential direction is to investigate its potential therapeutic properties in other diseases such as Parkinson's disease and multiple sclerosis. Another direction is to optimize its synthesis method to improve its yield and purity. Furthermore, the development of 5-(2,5-dimethoxyphenyl)-3-(2-hydroxy-3-methoxybenzylidene)-2(3H)-furanone derivatives with improved solubility and bioavailability could enhance its therapeutic potential. Finally, the investigation of the long-term effects of 5-(2,5-dimethoxyphenyl)-3-(2-hydroxy-3-methoxybenzylidene)-2(3H)-furanone on the body could provide valuable insights into its safety and efficacy as a therapeutic agent.
Conclusion:
In conclusion, 5-(2,5-dimethoxyphenyl)-3-(2-hydroxy-3-methoxybenzylidene)-2(3H)-furanone is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. Its anti-inflammatory, anti-cancer, and anti-bacterial activities, as well as its role in Alzheimer's disease, make it a promising candidate for further investigation. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. The scientific research of 5-(2,5-dimethoxyphenyl)-3-(2-hydroxy-3-methoxybenzylidene)-2(3H)-furanone has the potential to provide valuable insights into the development of novel therapeutic agents.
Synthesis Methods
5-(2,5-dimethoxyphenyl)-3-(2-hydroxy-3-methoxybenzylidene)-2(3H)-furanone can be synthesized through a multi-step process involving the reaction of 2,5-dimethoxybenzaldehyde with 2-hydroxy-3-methoxybenzaldehyde in the presence of a base catalyst. The resulting intermediate is then subjected to a cyclization reaction to form 5-(2,5-dimethoxyphenyl)-3-(2-hydroxy-3-methoxybenzylidene)-2(3H)-furanone. The purity of the synthesized 5-(2,5-dimethoxyphenyl)-3-(2-hydroxy-3-methoxybenzylidene)-2(3H)-furanone can be confirmed using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Scientific Research Applications
5-(2,5-dimethoxyphenyl)-3-(2-hydroxy-3-methoxybenzylidene)-2(3H)-furanone has been extensively studied for its potential therapeutic properties in various scientific research fields. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-bacterial activities. 5-(2,5-dimethoxyphenyl)-3-(2-hydroxy-3-methoxybenzylidene)-2(3H)-furanone has also been investigated for its role in Alzheimer's disease, as it has been found to inhibit the formation of amyloid beta peptides, which are believed to play a key role in the pathogenesis of this disease.
properties
IUPAC Name |
(3Z)-5-(2,5-dimethoxyphenyl)-3-[(2-hydroxy-3-methoxyphenyl)methylidene]furan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O6/c1-23-14-7-8-16(24-2)15(11-14)18-10-13(20(22)26-18)9-12-5-4-6-17(25-3)19(12)21/h4-11,21H,1-3H3/b13-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHLZWJUELHMZHV-LCYFTJDESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=CC(=CC3=C(C(=CC=C3)OC)O)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)C2=C/C(=C/C3=C(C(=CC=C3)OC)O)/C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

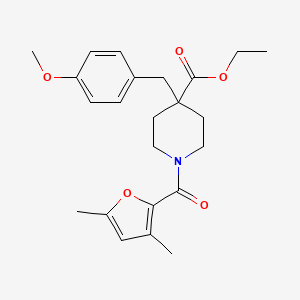
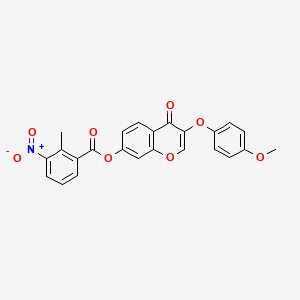
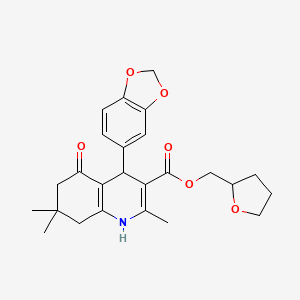
![1-[3-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]-N-[(5-methyl-2-furyl)methyl]methanamine](/img/structure/B4978351.png)
![N-(4-fluorophenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide](/img/structure/B4978353.png)
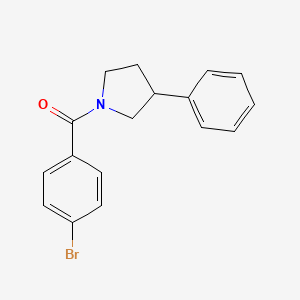
![4-[(4-ethylcyclohexyl)amino]cyclohexanol](/img/structure/B4978357.png)
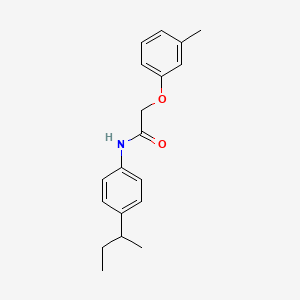
![4-(3-{1-[(1-methyl-1H-imidazol-2-yl)methyl]-4-piperidinyl}propanoyl)morpholine](/img/structure/B4978370.png)
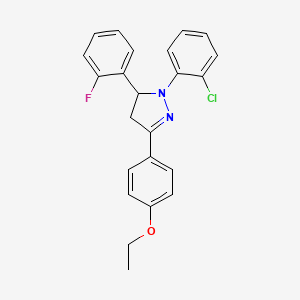
![ethyl 4-{[({1-[(2-bromobenzoyl)amino]-2,2,2-trichloroethyl}amino)carbonothioyl]amino}benzoate](/img/structure/B4978410.png)
![N-(3,4-dimethoxyphenyl)-1-[2-(4-morpholinyl)benzoyl]-3-piperidinamine](/img/structure/B4978414.png)
![4-chloro-N-{[(4-methyl-2-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B4978421.png)
